4-(4-Aminophenoxy)azetidin-2-one
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Overview
Description
4-(4-Aminophenoxy)azetidin-2-one is a compound belonging to the azetidinone family, which is characterized by a four-membered lactam ring. Azetidinones are known for their significant biological activities and are often used as building blocks in the synthesis of various pharmaceuticals, including antibiotics like penicillin and cephalosporins .
Mechanism of Action
Target of Action
The primary targets of 4-(4-Aminophenoxy)azetidin-2-one are histone deacetylase enzymes, specifically HDAC6 and HDAC8 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, thereby allowing the histones to wrap the DNA more tightly .
Mode of Action
This compound interacts with its targets, HDAC6 and HDAC8, by inhibiting their enzymatic activity . This inhibition results in an increase in the acetylation of histone proteins, leading to a more relaxed DNA structure and enhanced gene expression .
Biochemical Pathways
The action of this compound affects the histone acetylation-deacetylation pathway . By inhibiting HDAC6 and HDAC8, the compound prevents the removal of acetyl groups from histones, disrupting the normal balance of acetylation and deacetylation. This disruption can affect various downstream processes, including cell cycle progression, apoptosis, and DNA repair .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in gene expression patterns due to altered histone acetylation . This can lead to a variety of cellular responses, depending on the specific genes affected. For example, increased expression of tumor suppressor genes could potentially inhibit cancer cell growth .
Biochemical Analysis
Biochemical Properties
Azetidin-2-one derivatives have been found to exhibit diverse biological and pharmacological activities .
Cellular Effects
Some azetidin-2-one derivatives have shown cytotoxic activity in SiHa cells and B16F10 cells .
Molecular Mechanism
Some azetidin-2-one derivatives have been found to induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenoxy)azetidin-2-one typically involves the reaction of 4-aminophenol with a suitable azetidinone precursor. One common method is the cyclization of 4-aminophenoxyacetic acid with a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenoxy)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted azetidinone derivatives.
Scientific Research Applications
4-(4-Aminophenoxy)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: The parent compound of the azetidinone family, known for its use in antibiotics.
4-(4-Chlorophenoxy)azetidin-2-one: A derivative with a chlorine substituent, studied for its antimicrobial properties.
4-(4-Methoxyphenoxy)azetidin-2-one: A derivative with a methoxy substituent, investigated for its potential anticancer activity.
Uniqueness
4-(4-Aminophenoxy)azetidin-2-one is unique due to the presence of the amino group, which allows for further functionalization and derivatization. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(4-aminophenoxy)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-6-1-3-7(4-2-6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZVRHVCOSTRLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)OC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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